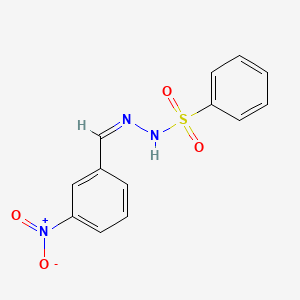
(E)-N'-(3-nitrobenzylidene)benzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N’-(3-nitrobenzylidene)benzenesulfonohydrazide is a Schiff base compound, characterized by the presence of a C=N double bond Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(3-nitrobenzylidene)benzenesulfonohydrazide typically involves the condensation reaction between 3-nitrobenzaldehyde and benzenesulfonohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
3-nitrobenzaldehyde+benzenesulfonohydrazide→(E)-N’-(3-nitrobenzylidene)benzenesulfonohydrazide
The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and recrystallized from ethanol to obtain pure (E)-N’-(3-nitrobenzylidene)benzenesulfonohydrazide.
Industrial Production Methods
While specific industrial production methods for (E)-N’-(3-nitrobenzylidene)benzenesulfonohydrazide are not well-documented, the general principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N’-(3-nitrobenzylidene)benzenesulfonohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Condensation: The Schiff base can react with other carbonyl compounds to form more complex structures.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol solvent.
Substitution: Sodium hydroxide, ethanol solvent.
Condensation: Various aldehydes or ketones, ethanol solvent, reflux conditions.
Major Products Formed
Reduction: (E)-N’-(3-aminobenzylidene)benzenesulfonohydrazide.
Substitution: Products depend on the nucleophile used; for example, substitution with a methoxy group would yield (E)-N’-(3-methoxybenzylidene)benzenesulfonohydrazide.
Condensation: More complex Schiff bases or hydrazones.
Applications De Recherche Scientifique
(E)-N’-(3-nitrobenzylidene)benzenesulfonohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electrochemical properties.
Biology: Investigated for its antimicrobial and antifungal activities due to the presence of the nitro group.
Industry: Used in the synthesis of dyes and pigments, as well as in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of (E)-N’-(3-nitrobenzylidene)benzenesulfonohydrazide is largely dependent on its ability to form complexes with metal ions. The nitrogen atoms in the Schiff base can coordinate with metal ions, leading to the formation of stable complexes. These complexes can exhibit various biological activities, such as antimicrobial properties, by interacting with cellular components and disrupting essential biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-N’-(2-nitrobenzylidene)benzenesulfonohydrazide
- (E)-N’-(4-nitrobenzylidene)benzenesulfonohydrazide
- (E)-N’-(3-nitrobenzylidene)benzohydrazide
Uniqueness
(E)-N’-(3-nitrobenzylidene)benzenesulfonohydrazide is unique due to the specific positioning of the nitro group on the benzylidene ring, which can influence its reactivity and the types of complexes it forms
Propriétés
Formule moléculaire |
C13H11N3O4S |
|---|---|
Poids moléculaire |
305.31 g/mol |
Nom IUPAC |
N-[(Z)-(3-nitrophenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C13H11N3O4S/c17-16(18)12-6-4-5-11(9-12)10-14-15-21(19,20)13-7-2-1-3-8-13/h1-10,15H/b14-10- |
Clé InChI |
SKRKKLVWIJOXCD-UVTDQMKNSA-N |
SMILES isomérique |
C1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC(=CC=C2)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Tert-butyl 3-{[2-(4-methylpiperazin-1-yl)ethyl]amino}azetidine-1-carboxylate](/img/structure/B11830587.png)


![tert-butyl N-(1-{[1-({4-[(diaminomethylidene)amino]-1-[(5-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]butyl}carbamoyl)-2-hydroxyethyl]carbamoyl}-2-phenylethyl)carbamate](/img/structure/B11830605.png)
![(1S,4R,12R)-3-oxa-10-azatetracyclo[5.4.1.01,10.04,12]dodec-7-ene](/img/structure/B11830621.png)

![1-(N-(tert-Butoxycarbonyl)sulfamoyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B11830626.png)
![8-[3-(pyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1,8-diazaspiro[5.5]undecane](/img/structure/B11830635.png)


